
3-Amino-3-methylazetidine-1-sulfonamide,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3-methylazetidine-1-sulfonamide; trifluoroacetic acid is a compound that combines the structural features of azetidines and sulfonamides. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. Sulfonamides are a class of compounds containing the sulfonamide functional group, which is widely used in medicinal chemistry for its antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-methylazetidine-1-sulfonamide typically involves the formation of the azetidine ring followed by the introduction of the sulfonamide group. One common method is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the azetidine ring. This is followed by sulfonation using reagents like chlorosulfonic acid or sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-3-methylazetidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-amino-3-methylazetidine-1-sulfonamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-amino-3-methylazetidine-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group acts as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid, thereby disrupting folic acid synthesis in bacteria. This inhibition leads to the bacteriostatic effect of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in peptide synthesis.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar mechanism of action.
Uniqueness
3-amino-3-methylazetidine-1-sulfonamide is unique due to its combination of the azetidine ring and sulfonamide group, which imparts distinct reactivity and biological activity. Its strained ring structure makes it more reactive compared to other sulfonamides, and its specific substitution pattern enhances its potential as a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C6H12F3N3O4S |
|---|---|
Peso molecular |
279.24 g/mol |
Nombre IUPAC |
3-amino-3-methylazetidine-1-sulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H11N3O2S.C2HF3O2/c1-4(5)2-7(3-4)10(6,8)9;3-2(4,5)1(6)7/h2-3,5H2,1H3,(H2,6,8,9);(H,6,7) |
Clave InChI |
ZRWXFTROWJSEIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)S(=O)(=O)N)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


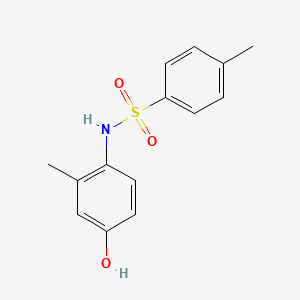
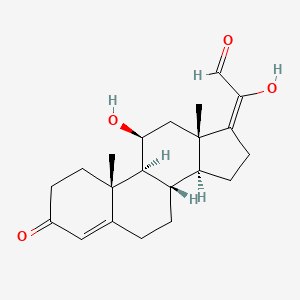
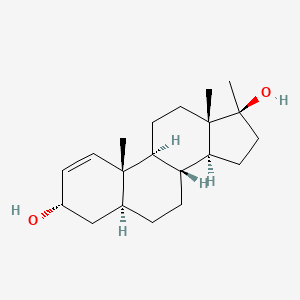
![4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13451744.png)
![6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13451749.png)
![2-Bromo-1-{spiro[2.3]hexan-5-yl}ethan-1-one](/img/structure/B13451757.png)

![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)

![2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
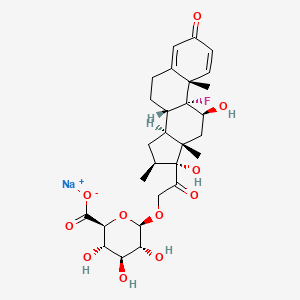
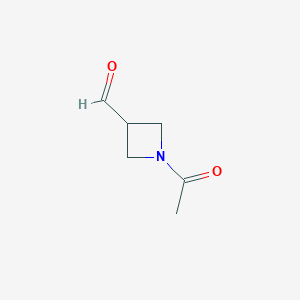
![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13451807.png)

